4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride
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Overview
Description
4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride is a heterocyclic compound that features both azetidine and pyrimidine rings. Azetidine is a four-membered nitrogen-containing ring, while pyrimidine is a six-membered ring containing two nitrogen atoms. The combination of these rings in a single molecule makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to introduce the pyrimidine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: The pyrimidine rings can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride are commonly employed.
Major Products
The major products formed from these reactions include azetidinones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The azetidine ring is known to impart biological activity, and the pyrimidine rings are common motifs in many biologically active compounds, including nucleotides and drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-viral therapies.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrimidine rings can mimic nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This dual action makes it a versatile molecule in both biological and chemical contexts.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.
2,4-Diaminopyrimidine: A pyrimidine derivative commonly used in medicinal chemistry.
Baricitinib: A drug that contains a similar azetidine-pyrimidine structure and is used to treat rheumatoid arthritis.
Uniqueness
What sets 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride apart is its combination of both azetidine and pyrimidine rings in a single molecule. This unique structure allows it to interact with a broader range of biological targets and undergo a variety of chemical reactions, making it a valuable compound in multiple fields of research.
Properties
IUPAC Name |
4-(azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5.ClH/c1-3-13-10(14-4-1)11-15-5-2-9(16-11)8-6-12-7-8;/h1-5,8,12H,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWJPXPFIOZUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NC=C2)C3=NC=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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